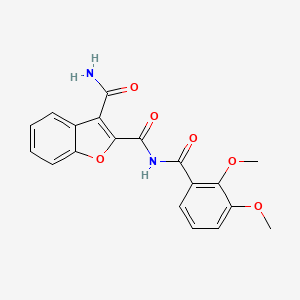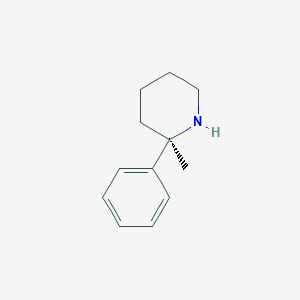
(R)-2-Methyl-2-phenylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-Methyl-2-phenylpiperidine” is a chiral building block developed using Liverpool ChiroChem-patented technology . It has an empirical formula of C12H17N and a molecular weight of 175.27 .
Molecular Structure Analysis
The molecular structure of “®-2-Methyl-2-phenylpiperidine” is represented by the empirical formula C12H17N . The molecule has a molecular weight of 175.27 .Physical And Chemical Properties Analysis
“®-2-Methyl-2-phenylpiperidine” is a liquid at room temperature and should be stored at 2-8°C . It is sensitive to moisture and air .Wissenschaftliche Forschungsanwendungen
Mass Spectrometry Applications :
- A study by Vincze et al. (1980) discussed the mass spectra of compounds including N-methylpiperidine glycolates, which are structurally related to (R)-2-Methyl-2-phenylpiperidine. This research is significant for developing sensitive methods of analysis for biologically active compounds related to this compound (Vincze et al., 1980).
Photophysical Studies :
- Research by Friedman et al. (1990) on nonradioactive probes for nucleic acids highlighted the importance of compounds like this compound in studying interactions with double-helical DNA. Such compounds can exhibit intense photoluminescence in the presence of DNA, making them valuable in biological research (Friedman et al., 1990).
Potential in Parkinson's Disease Research :
- A study by Davis et al. (1979) noted that derivatives of N-methylpiperidine, similar to this compound, were implicated in parkinsonism. Understanding these compounds' interactions can aid in researching Parkinson's disease and related neurological disorders (Davis et al., 1979).
Applications in Antipsychotic Drug Research :
- Vanover et al. (2006) explored the pharmacological profile of a compound structurally related to this compound, demonstrating its potential as an antipsychotic agent. This highlights the relevance of such compounds in developing new treatments for psychiatric disorders (Vanover et al., 2006).
Synthesis and Characterization :
- Research into the synthesis and analytical characterization of arylcyclohexylamines, which include compounds structurally similar to this compound, was conducted by Wallach et al. (2016). This study aids in the identification of new psychoactive substances and has implications for forensic science (Wallach et al., 2016).
Dopamine Receptor Research :
- Kara et al. (2010) evaluated the activities of phenylpiperidines in assays for the D2 dopamine receptor. This research is essential for understanding the role of compounds like this compound in modulating dopamine receptors, which has implications for treating neurological disorders (Kara et al., 2010).
Safety and Hazards
“®-2-Methyl-2-phenylpiperidine” is classified as a combustible liquid . In case of accidental release, it is recommended to avoid breathing vapours, mist, or gas, and to use personal protection . If inhaled, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Eigenschaften
IUPAC Name |
(2R)-2-methyl-2-phenylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(9-5-6-10-13-12)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNODMVWOCAIEF-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCCN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


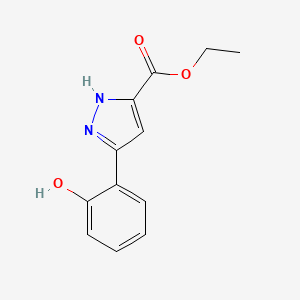
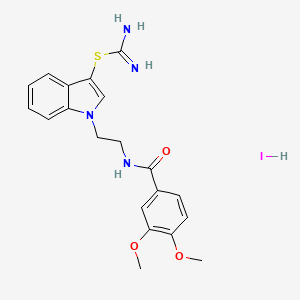

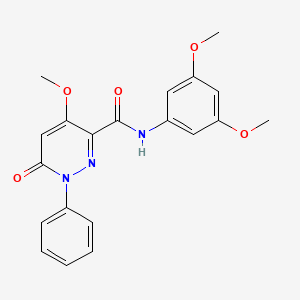

![3-Chloro-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2719411.png)
![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2719412.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone](/img/structure/B2719414.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2719416.png)
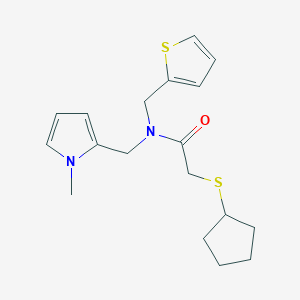
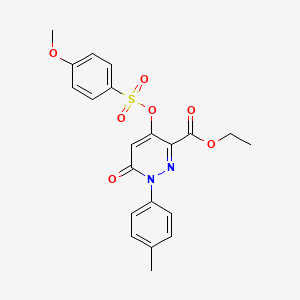
![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2719421.png)
